Enhanced Selectivity Index (SI) Distinguishes HIV-1 Inhibitor-8 from First-Generation NNRTIs
HIV-1 inhibitor-8 exhibits a substantially higher selectivity index (SI = 5210–63992) compared to nevirapine (SI >571) and etravirine (SI >1436) when evaluated under comparable cellular cytotoxicity conditions [1][2][3]. The CC50 of HIV-1 inhibitor-8 (284 μM) is >200-fold higher than its WT EC50, whereas nevirapine's reported CC50 >200 μM yields a lower SI due to reduced antiviral potency [2][4].
| Evidence Dimension | Selectivity Index (CC50/EC50 ratio) |
|---|---|
| Target Compound Data | SI = 5210–63992; CC50 = 284 μM |
| Comparator Or Baseline | Nevirapine: SI >571; Etravirine: SI >1436 |
| Quantified Difference | HIV-1 inhibitor-8 SI is ≥3.6-fold higher than etravirine and ≥9.1-fold higher than nevirapine |
| Conditions | MT-4 cell-based MTT cytotoxicity assays; EC50 measured against HIV-1 IIIB strain |
Why This Matters
Higher SI reduces the likelihood of confounding cytotoxicity in cell-based antiviral assays, enabling more reliable interpretation of EC50 data for resistance profiling or mechanism-of-action studies.
- [1] MedChemExpress. HIV-1 inhibitor-8 Product Datasheet. CAS 2826996-78-3. Accessed 2026. View Source
- [2] Abdel-Halim H, et al. J Med Chem. 2020;63(3):1298-1312. doi:10.1021/acs.jmedchem.9b01769. View Source
- [3] Corona A, et al. Molecules. 2017;22(4):434. doi:10.3390/molecules22040434. Table 7. View Source
- [4] Kang D, et al. Antiviral Res. 2019;167:110-116. doi:10.1016/j.antiviral.2019.04.010. Table 1. View Source
